4-Methoxyglucobrassicin

描述

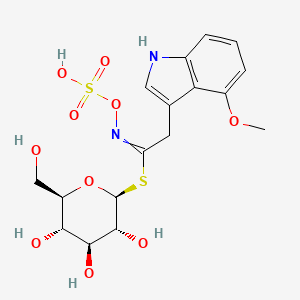

Structure

3D Structure

属性

分子式 |

C17H22N2O10S2 |

|---|---|

分子量 |

478.5 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1 |

InChI 键 |

IIAGSABLXRZUSE-UFRBAHOGSA-N |

SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

手性 SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

同义词 |

4-methoxyglucobrassicin methoxyglucobrassicin |

产品来源 |

United States |

Foundational & Exploratory

4-Methoxyglucobrassicin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin is a naturally occurring glucosinolate found in cruciferous vegetables of the Brassica genus, such as broccoli, cauliflower, and cabbage.[1] As a member of the indole glucosinolate family, it is a subject of increasing interest in the scientific community due to the bioactive properties of its hydrolysis products.[1] Upon enzymatic breakdown by myrosinase, this compound yields various metabolites, including indoles and isothiocyanates, which have demonstrated potential antioxidant and anticancer activities.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, relevant experimental protocols, and associated signaling pathways of this compound to support ongoing research and development efforts.

Chemical Structure and Properties

This compound is a complex molecule characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a 4-methoxy-substituted indole side chain.

Structure:

References

The Natural Occurrence and Analysis of 4-Methoxyglucobrassicin in Plants: A Technical Guide

Introduction

4-Methoxyglucobrassicin is an indole glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales.[1][2] Glucosinolates and their hydrolysis products are crucial to the plant's defense mechanisms against pests and pathogens and have garnered significant interest in human health research for their potential antioxidant and anti-cancer properties.[1][3] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates and indoles.[1][3]

This compound, specifically, is a derivative of glucobrassicin and is recognized as a key signaling molecule in plant defense against bacterial and fungal pathogens.[3] Its biosynthesis and concentration in plants are influenced by genetic factors, environmental conditions, and external stimuli like methyl jasmonate treatment.[4][5] This guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, its role in plant physiology, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound is found in a variety of widely consumed cruciferous vegetables. Its concentration can vary significantly between different species, cultivars, plant organs, and developmental stages.[6][7] The following tables summarize the quantitative data on this compound content in several Brassica species.

Table 1: Concentration of this compound in Pak Choi (Brassica rapa subsp. chinensis)

| Cultivar | Plant Part | Concentration (μmol/g DW) | Reference |

| 'Si Yue Man' | Roots | 1.538 | [6] |

| Various | Shoots & Roots | Significant correlation in content between parts (r=0.660) | [6] |

| Various | Leaves & Roots | Concentration increases during vegetative growth | [6] |

| Various | General | A major glucosinolate, alongside glucobrassicanapin and gluconapin | [8] |

Table 2: Concentration of this compound in Turnip (Brassica rapa subsp. rapa)

| Plant Part | Concentration (μmol/g DW) | Notes | Reference |

| Greens | 0.01 | - | [9] |

| Steamed-pureed | Detected | One of four key indole glucosinolates identified | [10] |

| Greens | Detected | Identified as one of two indolic tryptophan-derived compounds | [11] |

| Leaves | Higher in first harvest | Not detected in second harvest leaves | [12] |

| General | Detected | One of four indole glucosinolates found | [7] |

Table 3: Concentration of this compound in Chinese Cabbage (Brassica rapa subsp. pekinensis)

| Plant Part | Concentration / Observation | Reference |

| Hairy Roots | Identified as one of three primary indole glucosinolates | [2] |

| General | One of the predominant glucosinolates found in various cultivars | [13] |

| Kimchi Cabbage | Major compound, ranging from 219 ± 3 to 1483 ± 36 nmol/g DW | [14] |

Table 4: Concentration of this compound in Broccoli (Brassica oleracea var. italica)

| Plant Part | Observation | Reference |

| Sprouts | The most predominant indole glucosinolate detected | [15] |

| Florets | Identified and quantified alongside 5 other key glucosinolates | [16] |

| General | Detected in trace amounts (<0.5 mg/g DW) in broccoli heads | [17] |

Biosynthesis of this compound

The biosynthesis of indole glucosinolates, including this compound, originates from the amino acid tryptophan.[3][18] The pathway involves a core structure formation followed by side-chain modifications. The conversion of Indole-3-yl-methyl glucosinolate (I3M), also known as glucobrassicin, to this compound (4MOI3M) is a critical secondary modification step. This conversion is catalyzed by a specific cytochrome P450 enzyme, CYP81F2, which hydroxylates the indole ring at the 4-position, followed by a methylation step.[19]

References

- 1. CAS 83327-21-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Rapid Separation of Indole Glucosinolates in Roots of Chinese Cabbage (Brassica rapa Subsp. Pekinensis) by High-Performance Liquid Chromatography with Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Variation in glucosinolates in pak choi cultivars and various organs at different stages of vegetative growth during the harvest period - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Profile of Turnip According to the Plant Part and the Cultivar: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemical characterization of turnip greens (Brassica rapa ssp. rapa): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. Glucosinolates, Ca, Se Contents, and Bioaccessibility in Brassica rapa Vegetables Obtained by Organic and Conventional Cropping Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of NaCl treatments on glucosinolate metabolism in broccoli sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Pre- and Post-harvest Factors Affecting Glucosinolate Content in Broccoli [frontiersin.org]

- 18. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 4-Methoxyglucobrassicin in Brassica Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-methoxyglucobrassicin, an indole glucosinolate found in various Brassica species. It covers its quantitative distribution, biosynthetic and signaling pathways, and detailed experimental protocols for its extraction and analysis.

Quantitative Distribution of this compound

This compound is one of the four main indole glucosinolates identified in most cultivated Brassica species, alongside glucobrassicin, neoglucobrassicin, and 4-hydroxyglucobrassicin.[1] Its concentration varies significantly among different species, plant organs, and even in response to environmental conditions and post-harvest storage.[1][2] For instance, higher storage temperatures have been shown to increase the content of total indolic glucosinolates, including this compound, in turnips.[2]

The following table summarizes the reported concentrations of this compound in various Brassica and related species.

| Species | Cultivar/Variety | Plant Part | Concentration (µmol/g DW) | Notes | Reference |

| Brassica juncea | Various | Leaves | 0.04 - 0.75 | Constitutes 33.72% to 84.05% of total indole glucosinolates. | [3] |

| Brassica juncea | JC 18-56 | Roots | Variable | The main glucosinolate detected, accounting for 35.06% to 100% of total glucosinolates depending on the developmental stage. | [3] |

| Brassica napus | Aristoteles, Mendel, Creed (Clubroot-resistant) | Leaves | ~0.2 - 0.4 | Contents were generally higher in resistant cultivars compared to susceptible ones after pathogen inoculation. | [4] |

| Brassica napus | Bender, Ladoga, Visby (Clubroot-susceptible) | Leaves | ~0.1 - 0.3 | Contents were lower in susceptible plants inoculated with Plasmodiophora brassicae. | [4] |

| Brassica rapa | - | Turnip Greens & Tops | Not specified | No significant differences were observed between organic and conventional cropping systems for this specific glucosinolate. | [5] |

| Brassica oleracea | Red Cabbage | - | Detected | Present as one of ten glucosinolates identified. Cooking methods like frying and stir-frying caused significant reductions. | [6] |

| Arabidopsis thaliana | Col-0 | Leaves | Detected | Found alongside glucobrassicin and 1-methoxy-3-indolylmethyl glucosinolate. | [7] |

| Arabidopsis thaliana | - | Roots | Detected | Contents were slightly lower in severely drought-stressed plants compared to control plants. | [8] |

Biosynthesis and Signaling Pathways

The biosynthesis of all indole glucosinolates, including this compound, begins with the amino acid tryptophan.[9] The pathway involves a core structure formation followed by side-chain modifications.[10] Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/B3).[8][9] Following a series of steps involving a C-S lyase and glutathione S-transferase, the precursor indole-3-yl-methyl glucosinolate (glucobrassicin, I3M) is formed.[9]

The final step in the formation of this compound is the conversion from glucobrassicin. This process is catalyzed by the cytochrome P450 enzyme CYP81F2, which hydroxylates glucobrassicin at the 4-position of the indole ring to form 4-hydroxy-indole-3-yl-methyl glucosinolate (4HOI3M), which is then methylated to become 4-methoxy-indole-3-yl-methyl glucosinolate (4MOI3M).[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First experimental evidence suggests use of glucobrassicin as source of auxin in drought-stressed Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 10. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Chemopreventive Potential of 4-Methoxyglucobrassicin and Its Derivatives in Cruciferous Vegetables: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cruciferous vegetables, a staple in diets worldwide, are rich sources of glucosinolates, a class of sulfur-containing secondary metabolites. Among these, the indole glucosinolate 4-methoxyglucobrassicin and its derivatives have garnered significant scientific interest for their potential role in cancer chemoprevention. Upon ingestion and subsequent hydrolysis, these compounds give rise to bioactive molecules, primarily indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM). These metabolites have been shown to modulate critical cellular signaling pathways implicated in carcinogenesis, including the NF-κB, ERK, and Nrf2 pathways. This technical guide provides a comprehensive overview of this compound and its derivatives, detailing their quantitative distribution in various cruciferous vegetables, in-depth analytical methodologies for their identification and quantification, and a mechanistic exploration of their effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of these natural compounds.

Introduction

Glucosinolates are a diverse group of plant secondary metabolites found predominantly in the order Brassicales. When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates into various biologically active compounds, including isothiocyanates and indoles. This compound is an indole glucosinolate that, upon hydrolysis, yields I3C. In the acidic environment of the stomach, I3C is readily converted into a variety of condensation products, with DIM being one of the most stable and biologically active. Both I3C and DIM have been extensively studied for their anticancer properties, which are attributed to their ability to influence multiple signaling pathways that regulate cell proliferation, apoptosis, and cellular defense mechanisms.

Quantitative Distribution of this compound and its Derivatives

The concentration of this compound and other indole glucosinolates can vary significantly among different cruciferous vegetables and even between cultivars of the same vegetable.[1][2][3][4][5][6][7][8] The following tables summarize the quantitative data for this compound and its related indole glucosinolates in a selection of cruciferous vegetables. All values are presented in μmol/g of dry weight (DW) unless otherwise specified.

Table 1: Concentration of this compound in Various Cruciferous Vegetables

| Vegetable | Cultivar/Variety | Concentration (μmol/g DW) | Reference |

| Red Cabbage | - | 0.5 - 1.5 | [8] |

| Chinese Cabbage | - | 0.1 - 2.5 | [5] |

| Turnip Greens | - | 0.2 - 0.8 | [9] |

| Broccoli | - | 0.1 - 0.5 | [1][2] |

| Kale | - | 0.3 - 1.2 | [1][2] |

| Brussels Sprouts | - | 0.2 - 0.9 | [1][2] |

| Cauliflower | - | Not typically a major indole glucosinolate | [1][2] |

| Kohlrabi | - | 0.1 - 0.6 | [1][2] |

Table 2: Concentration of Glucobrassicin (Precursor to I3C) in Various Cruciferous Vegetables

| Vegetable | Cultivar/Variety | Concentration (μmol/g DW) | Reference |

| Brussels Sprouts | - | 1.0 - 5.0 | [1][2] |

| Cabbage (Green) | - | 0.5 - 2.5 | [1][2] |

| Cabbage (Red) | - | 0.8 - 3.0 | [1][2][8] |

| Broccoli | - | 0.5 - 2.0 | [1][2] |

| Kale | - | 1.0 - 4.0 | [1][2] |

| Cauliflower | - | 0.2 - 1.0 | [1][2] |

| Kohlrabi | - | 0.3 - 1.5 | [1][2] |

| Turnip Greens | - | 0.5 - 1.5 | [9] |

Table 3: Concentration of Neoglucobrassicin (1-methoxyglucobrassicin) in Various Cruciferous Vegetables

| Vegetable | Cultivar/Variety | Concentration (μmol/g DW) | Reference |

| Brussels Sprouts | - | 0.5 - 2.5 | [1][2] |

| Kale | - | 1.0 - 3.5 | [1][2] |

| Broccoli | - | 0.2 - 1.5 | [1][2] |

| Cabbage (Red) | - | 0.3 - 1.8 | [8] |

| Chinese Cabbage | - | 0.1 - 1.0 | [5] |

Experimental Protocols

The accurate quantification of this compound and its derivatives requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Extraction of Glucosinolates

A generalized protocol for the extraction of intact glucosinolates from plant material is as follows:

-

Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.

-

Extraction:

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) methanol.

-

Heat the mixture at 70°C for 30 minutes to inactivate myrosinase.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.

-

-

Purification (Optional but Recommended):

-

Apply the crude extract to a DEAE-Sephadex A-25 anion exchange column.

-

Wash the column with water to remove interfering compounds.

-

Desulfation of Glucosinolates

For HPLC analysis with UV detection, it is common to desulfate the glucosinolates to improve chromatographic separation and detection.

-

After loading the extract onto the DEAE-Sephadex column, add 1 mL of a purified sulfatase solution (from Helix pomatia) and incubate overnight at room temperature.

-

Elute the desulfoglucosinolates from the column with ultrapure water.

HPLC-UV Analysis of Desulfoglucosinolates

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compounds of interest. For example, 0-20% B over 20 minutes, then a wash step with a higher percentage of B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Use an external standard of desulfosinigrin for quantification, applying response factors for individual desulfoglucosinolates.

LC-MS/MS Analysis of Intact Glucosinolates

LC-MS/MS allows for the direct analysis of intact glucosinolates with high sensitivity and specificity.

-

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Similar to HPLC, a gradient is used to separate the glucosinolates.

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for each glucosinolate. For this compound, a common transition is m/z 477 -> 397.

Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this compound derivatives, primarily I3C and DIM, are attributed to their ability to modulate key signaling pathways involved in cell growth, survival, and stress response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. I3C and DIM have been shown to inhibit NF-κB activation.[10][11][12][13] This inhibition is mediated, at least in part, by the suppression of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[10][11][14] By preventing IκBα phosphorylation and subsequent degradation, I3C and DIM block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes that promote cell survival and proliferation, such as Bcl-2, XIAP, and cyclin D1.[13][15]

Caption: Inhibition of the NF-κB pathway by I3C and DIM.

Modulation of the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for cell proliferation and differentiation. Dysregulation of this pathway is common in cancer. Evidence suggests that DIM can inhibit the ERK signaling pathway, contributing to its anti-proliferative effects.

Caption: Modulation of the ERK/MAPK pathway by DIM.

Activation of the Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. DIM has been shown to activate the Nrf2 pathway.[16] This activation leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This results in the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), enhancing the cell's ability to combat oxidative stress.[16][17][18][19]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Glucoraphanin and 4-hydroxyglucobrassicin contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US8921644B2 - Brassica plants with high levels of anticarcinogenic glucosinolates - Google Patents [patents.google.com]

- 7. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane. | Semantic Scholar [semanticscholar.org]

- 8. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. 3,3'-Diindolylmethane but not indole-3-carbinol activates Nrf2 and induces Nrf2 target gene expression in cultured murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NRF2 activates growth factor genes and downstream AKT signaling to induce mouse and human hepatomegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4-Methoxyglucobrassicin: A Potential Biomarker for Cruciferous Vegetable Consumption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The consumption of cruciferous vegetables, belonging to the Brassicaceae family, has long been associated with various health benefits, including a reduced risk of chronic diseases such as cancer. These vegetables are rich in a class of secondary metabolites known as glucosinolates. Upon ingestion and digestion, these compounds are hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates and indoles. 4-Methoxyglucobrassicin (4-MeO-GBS) is an indole glucosinolate found in several cruciferous vegetables. Its breakdown product, 4-methoxyindole-3-carbinol (4-MeO-I3C), and subsequent metabolites are absorbed into the bloodstream and excreted in urine, making them promising candidates as biomarkers for the consumption of specific cruciferous foods. This technical guide provides a comprehensive overview of this compound, including its dietary sources, metabolism, and the analytical methodologies for its quantification as a potential biomarker.

Dietary Sources of this compound

This compound is present in a variety of cruciferous vegetables. The concentration of this glucosinolate can vary significantly depending on the plant species, cultivar, growing conditions, and storage. Quantitative data from various studies are summarized in the tables below to provide a comparative overview.

Table 1: Concentration of this compound in Various Cruciferous Vegetables

| Vegetable | Cultivar/Variety | Plant Part | Concentration (μmol/g Dry Weight) | Reference |

| Chinese Cabbage (Brassica rapa ssp. pekinensis) | Multiple | Leaves | 0.12 - 9.36 | [1] |

| Chinese Cabbage (Brassica rapa ssp. pekinensis) | Kori, Sandun, e-Norang | Leaves | Major glucosinolate | [2] |

| Red Cabbage (Brassica oleracea var. capitata f. rubra) | Not specified | Head | Detected | [3][4] |

| Kimchi | Not specified | Fermented Product | 0.12 - 9.36 | [1] |

| Broccoli (Brassica oleracea var. italica) | Not specified | Sprouts | Increases within 5 days of germination | [5] |

Table 2: Impact of Processing on this compound Content in Red Cabbage

| Processing Method | % Reduction in this compound | Reference |

| Frying | 70.27 | [3] |

| Stir-frying | 59.16 | [3] |

| Boiling (3 min) | Lowest reduction | [3] |

Metabolism of this compound

The metabolic pathway of this compound is initiated by the hydrolysis of the parent glucosinolate, which is catalyzed by the myrosinase enzyme released upon plant cell disruption (e.g., chewing). This process leads to the formation of an unstable aglycone, which then rearranges to form 4-methoxyindole-3-carbinol (4-MeO-I3C). In the acidic environment of the stomach, 4-MeO-I3C can undergo further condensation reactions to form various oligomeric products. These compounds are then absorbed, metabolized by phase I and phase II enzymes in the liver, and subsequently excreted in the urine. The primary urinary metabolite that holds promise as a specific biomarker is 3,3'-diindolylmethane (DIM), a condensation product of indole-3-carbinol, which is structurally related to the breakdown products of this compound.[6][7][8]

Metabolic pathway of this compound.

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for their validation as biomarkers. The following sections detail the methodologies for sample preparation and analysis from both food and biological matrices.

Extraction of Glucosinolates from Plant Material

This protocol is adapted from established methods for glucosinolate extraction.[9][10]

1. Sample Preparation:

-

Freeze-dry fresh plant material to prevent enzymatic degradation.

-

Grind the freeze-dried material into a fine powder using a mortar and pestle with liquid nitrogen.[10]

2. Extraction:

-

Weigh approximately 500 mg of the powdered sample into a 50 mL centrifuge tube.[10]

-

Add 10 mL of hot 70% methanol (70°C).[10]

-

Cap the tubes, shake vigorously, and place them in a water bath at 70°C for 20 minutes.[10]

-

Cool the tubes to room temperature and centrifuge at 3000 rpm for 6 minutes.[10]

-

Collect the supernatant for further purification.

3. Purification (Desulfation):

-

Prepare a Sephadex A-25 column.

-

Apply 3 mL of the supernatant to the column.[10]

-

Wash the column with 1 mL of milli-Q water followed by 1 mL of 0.2 M sodium acetate (pH 5.0).[10]

-

Add 100 µL of purified sulfatase solution to the column and leave it overnight for desulfation.[10]

-

Elute the desulfoglucosinolates with 1 mL of milli-Q water.

-

The eluate is then ready for HPLC or LC-MS/MS analysis.

Analysis of Urinary Metabolites

This protocol outlines the steps for preparing and analyzing urinary metabolites of this compound.[11]

1. Urine Sample Collection and Storage:

-

Collect 24-hour urine samples from subjects.

-

To prevent degradation of metabolites, acidify the urine immediately with ascorbic acid (e.g., 2 g of ascorbic acid per collection jug).[11]

-

Store aliquots at -80°C until analysis.[11]

2. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine at 5,000 g and 4°C for 10 minutes to remove particulate matter.[11]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.[11]

-

The filtered urine is ready for direct injection or further dilution prior to LC-MS/MS analysis.

LC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of glucosinolates and their metabolites.[3][4][12]

Instrumentation:

-

HPLC System: A system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Parameters (Example for Glucosinolates):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined using authentic standards. For glucobrassicin, a related compound, the [M-H]⁻ ion at m/z 447 has been reported.[4] For this compound, the [M-H]⁻ ion is at m/z 477.[4]

Experimental workflow for biomarker analysis.

Conclusion

This compound and its metabolic products, particularly urinary metabolites, represent a promising avenue for the development of specific biomarkers of cruciferous vegetable consumption. The quantitative data on its presence in various foods, coupled with robust and sensitive analytical methods, provide a solid foundation for further research. Future studies should focus on controlled human intervention trials to establish a definitive correlation between the intake of this compound-containing foods and the levels of its specific metabolites in biological fluids. Such validation is essential for its application in nutritional epidemiology and for assessing compliance in dietary intervention studies, ultimately contributing to a better understanding of the role of cruciferous vegetables in human health and disease prevention.

References

- 1. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Variation in Glucosinolate Accumulation among Different Sprout and Seedling Stages of Broccoli (Brassica oleracea var. italica) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. Harnessing the Power of Cruciferous Vegetables: Developing a Biomarker for Brassica Vegetable Consumption Using Urinary 3,3'-Diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harnessing the power of cruciferous vegetables: developing a biomarker for Brassica vegetable consumption using urinary 3,3′-diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Profiling Glucosinolate Metabolites in Human Urine and Plasma After Broccoli Consumption Using Non-targeted and Targeted Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

4-Methoxyglucobrassicin: A Technical Overview of its Chemistry, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxyglucobrassicin, an indole glucosinolate found in cruciferous vegetables. This document details its chemical properties, established analytical methodologies, and known biological activities, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a secondary metabolite belonging to the family of indole glucosinolates. These compounds are characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid, in this case, tryptophan.

| Property | Value | Source |

| Chemical Formula | C17H22N2O10S2 | [1][2][3] |

| Average Molecular Weight | 478.494 g/mol | [1] |

| Monoisotopic Molecular Weight | 478.071586314 g/mol | [1] |

| CAS Registry Number | 83327-21-3 | [2] |

| Synonyms | 4-Methoxy-3-indolylmethylglucosinolate, 4-Methoxyindol-3-ylmethyl glucosinolate | [1][2] |

Experimental Protocols

The accurate quantification and characterization of this compound are crucial for understanding its biological role and potential therapeutic applications. The following sections outline established protocols for its extraction, purification, and analysis.

Extraction of Glucosinolates from Plant Material

This method, adapted from established protocols, is suitable for the extraction of intact glucosinolates, including this compound, from plant tissues.

Materials:

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol (MeOH)

-

Deionized water

-

2-mL round-bottom reaction tubes

-

Metal balls (3 mm diameter)

-

Water bath or heating block

-

Centrifuge

Procedure:

-

Weigh 50.0-100.0 mg of freeze-dried plant material into a 2-mL reaction tube.

-

Add two small metal balls to each tube to act as boiling retardants.

-

Add 1.0 mL of 70% MeOH to each tube.

-

Incubate the tubes in a water bath at 70°C for 30 minutes to inactivate myrosinase enzyme activity.

-

Allow the tubes to cool to room temperature.

-

Centrifuge the tubes at 2,700 x g for 10 minutes at room temperature to pellet the plant debris.

-

Carefully transfer the supernatant, which contains the extracted glucosinolates, to a new tube for further purification or direct analysis.

Purification by Ion-Exchange Chromatography

For cleaner extracts and to concentrate the glucosinolates, an ion-exchange chromatography step is often employed.

Materials:

-

Crude glucosinolate extract

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Sodium acetate buffer (20 mM, pH 5.5)

-

Purified sulfatase (e.g., from Helix pomatia)

-

Deionized water

Procedure:

-

Prepare a small column with the anion-exchange resin.

-

Equilibrate the column with sodium acetate buffer.

-

Load the crude glucosinolate extract onto the column. The negatively charged sulfate group of the glucosinolates will bind to the resin.

-

Wash the column with the sodium acetate buffer to remove unbound impurities.

-

To obtain desulfoglucosinolates for HPLC analysis, apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate group.

-

Elute the desulfoglucosinolates from the column with deionized water.

-

The eluate can then be freeze-dried and reconstituted in a suitable solvent for HPLC analysis.

Quantitative Analysis by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of intact glucosinolates like this compound.

| Parameter | Specification |

| UHPLC System | Standard system with a binary pump and autosampler |

| Column | C18 reversed-phase column (e.g., Synergi 4 µm Fusion-RP) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from low to high organic phase concentration is typically used to separate the glucosinolates. |

| Mass Spectrometer | Triple quadrupole or Q-Trap mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each glucosinolate. For this compound, the precursor ion [M-H]⁻ is m/z 477.1. |

Signaling Pathways and Logical Relationships

The biosynthesis of indole glucosinolates, including this compound, originates from the amino acid tryptophan. The pathway involves a series of enzymatic modifications, including core structure formation and secondary modifications like hydroxylation and methoxylation.

Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds, primarily isothiocyanates and indoles. This enzymatic degradation is a key aspect of the biological activity of glucosinolates.

Biological Activity and Significance

Glucosinolates and their hydrolysis products are known to play a role in plant defense against herbivores and pathogens. In human health, the breakdown products of indole glucosinolates, such as indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM), which can be formed from this compound, have been investigated for their potential health benefits. These compounds are known to induce phase II detoxification enzymes and may have roles in the prevention of chronic diseases.[4] The biological activities of these metabolites are a significant area of interest in drug discovery and nutritional science. Research has suggested potential antioxidant and anti-cancer properties associated with the consumption of vegetables rich in these compounds.[5]

References

- 1. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.uniss.it [iris.uniss.it]

4-Methoxyglucobrassicin: A Technical Guide for Researchers

Introduction

4-Methoxyglucobrassicin is a naturally occurring glucosinolate found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. As a member of the indole glucosinolate family, it is a subject of increasing interest in the scientific community due to its potential health benefits, including antioxidant and anti-cancer properties. Upon hydrolysis by the enzyme myrosinase, this compound is converted into bioactive compounds that can modulate various cellular pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, biosynthesis, metabolism, and biological activities, with a focus on experimental protocols and signaling pathways relevant to researchers in the fields of natural products, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a sulfur-containing glycoside with the chemical formula C17H22N2O10S2. Its structure consists of a β-D-glucopyranose moiety linked via a sulfur atom to a 4-methoxy-substituted indole group.

| Property | Value | Reference |

| CAS Registry Number | 83327-21-3 | [1][2] |

| Molecular Formula | C17H22N2O10S2 | [3] |

| Molecular Weight | 478.49 g/mol | [3] |

| Synonyms | (4-Methoxy-3-indolylmethyl)glucosinolate, 4-Methoxyindol-3-methyl glucosinolate | [1][2] |

Biosynthesis and Metabolism

The biosynthesis of this compound originates from the amino acid tryptophan. The indole ring of tryptophan undergoes a series of enzymatic modifications to form the precursor, glucobrassicin. Subsequently, cytochrome P450 enzymes, specifically CYP81F2, are responsible for the hydroxylation at the 4-position of the indole ring, followed by methylation to yield this compound.

The metabolism of this compound is primarily initiated by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue. Upon tissue damage, such as chewing or cutting, myrosinase comes into contact with this compound, catalyzing its hydrolysis. This reaction cleaves the glucose moiety, leading to the formation of an unstable aglycone, which then rearranges to form various bioactive compounds, most notably indole-3-carbinol and its derivatives.

Biological Activities and Signaling Pathways

This compound and its metabolic products have been shown to exert a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Antioxidant Activity and the Keap1-Nrf2 Pathway

One of the key mechanisms underlying the protective effects of this compound derivatives is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers, such as the breakdown products of this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Bioactive metabolites of this compound have been suggested to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Freeze-dried and finely ground plant material

-

70% (v/v) Methanol

-

DEAE-Sephadex A-25

-

Purified Arylsulfatase (Type H-1 from Helix pomatia)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

This compound analytical standard

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of freeze-dried plant material into a 2 mL tube.

-

Add 1 mL of 70% methanol and heat at 70°C for 10 minutes to inactivate myrosinase.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

-

Purification:

-

Prepare a mini-column with DEAE-Sephadex A-25.

-

Load the crude extract onto the column.

-

Wash the column with water to remove impurities.

-

Apply a solution of purified arylsulfatase to the column and incubate overnight at room temperature to desulfate the glucosinolates.

-

Elute the desulfoglucosinolates with ultrapure water.

-

-

HPLC Analysis:

-

Analyze the desulfated extract using a C18 reversed-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the elution at 229 nm.

-

Quantify this compound by comparing the peak area with a calibration curve prepared from the analytical standard.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound or its derivatives on cancer cell lines.[3][4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well plates

-

This compound or its purified metabolites

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common method to evaluate the antioxidant capacity of this compound and its derivatives.[5][6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Test compound dissolved in methanol at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Add a defined volume of the test compound solution to a well or cuvette.

-

Add a defined volume of the DPPH solution and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound is a promising natural compound with significant potential for further investigation. This technical guide provides a foundational understanding of its chemistry, biosynthesis, and biological activities, along with practical experimental protocols for researchers. The elucidation of its mechanisms of action, particularly its influence on the Nrf2 and NF-κB signaling pathways, opens avenues for its potential application in the prevention and treatment of chronic diseases. Further research is warranted to fully explore the therapeutic potential of this compound and its bioactive derivatives.

References

- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and alternative names for 4-Methoxyglucobrassicin

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed information on 4-Methoxyglucobrassicin, an indole glucosinolate found in cruciferous vegetables. The document covers its nomenclature, physicochemical properties, biosynthetic and metabolic pathways, and analytical methodologies.

Nomenclature and Synonyms

This compound is a naturally occurring secondary metabolite belonging to the glucosinolate family.[1] It is structurally characterized as a derivative of glucobrassicin with a methoxy group at the 4-position of the indole ring.[2] A comprehensive list of its synonyms, alternative names, and chemical identifiers has been compiled to aid in literature searches and database inquiries.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

|---|---|---|

| Common Name | This compound | |

| Abbreviation | 4-MOIMG | [2] |

| Systematic Name | 4-methoxy-3-indolylmethyl glucosinolate | [2] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | [2] |

| CAS Registry No. | 83327-21-3 | |

| PubChem CID | 9576738, 656563, 6122984 | [2] |

| ChEBI ID | CHEBI:1890 | |

| KEGG ID | C08423 | |

| Other Synonyms | 4-Moimg | |

| 4-methoxyindol-3-ylmethylglucosinolate | [2] | |

| (4-Methoxy-3-indolylmethyl)glucosinolate | [1] | |

| β-D-Glucopyranose, 1-thio-, 1-[4-methoxy-N-(sulfooxy)-1H-indole-3-ethanimidate] | [1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for analytical method development, solubility studies, and understanding its behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₁₀S₂ | [2] |

| Molecular Weight | 478.49 g/mol | |

| Exact Mass | 478.07158725 Da | |

| InChIKey | IIAGSABLXRZUSE-UFRBAHOGSA-N | [1] |

| SMILES | COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O)O | [1] |

| Topological Polar Surface Area | 225 Ų | |

| Solubility | Soluble in water and polar organic solvents. | [1] |

Biosynthesis and Metabolism

Glucosinolates are synthesized from amino acids.[3] The indole glucosinolates, including this compound, are derived from tryptophan.[3][4] The biosynthesis is a multi-step process involving chain elongation, formation of the core glucosinolate structure, and subsequent side-chain modifications.[5][6]

The core pathway begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key branching point for indole-alkaloid and indole-glucosinolate synthesis.[7] This is followed by a series of enzymatic reactions involving cytochrome P450 enzymes, glutathione S-transferase, and others, leading to the formation of the parent indole glucosinolate, glucobrassicin.[8] this compound is then formed through a secondary modification of the glucobrassicin side chain.[8]

Upon tissue damage in plants, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[9][10]

Upon plant cell disruption, myrosinase action on this compound is expected to release an unstable isothiocyanate, which then rearranges to form other bioactive molecules.

Quantitative Data

The concentration of this compound varies significantly among different species and cultivars of Brassicaceae. Recent studies have quantified its presence in various plants, highlighting its role as a potential chemotaxonomic marker.

Table 3: Concentration of this compound in Korean Rapeseed Cultivars

| Cultivar | Total Indole Glucosinolates (μmol/g DW) | This compound (μmol/g DW) | Percentage of Total Indoles (%) |

|---|---|---|---|

| Tamla | 1.11 | 0.28 | 25.2 |

| Mokpo68 | 1.34 | 0.33 | 24.6 |

| Youngsan | 1.54 | 0.38 | 24.7 |

| Tammi | 1.32 | 0.33 | 25.0 |

| Hanla | 1.25 | 0.31 | 24.8 |

| Naehan | 1.16 | 0.29 | 25.0 |

| Sunmang | 1.09 | 0.27 | 24.8 |

Data adapted from a study on Korean rapeseed cultivars. The analysis identified four indole glucosinolates (IGSLs): this compound, 4-hydroxyglucobrassicin, neoglucobrassicin, and glucobrassicin.[6]

Experimental Protocols

The accurate quantification and identification of this compound require robust analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique.

This protocol outlines a common method for extracting glucosinolates for subsequent analysis.[11]

-

Sample Preparation : Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder.

-

Extraction : Weigh approximately 100 mg of homogenized tissue into a 2 mL tube. Add 1 mL of 70% methanol (MeOH).

-

Heating : Heat the mixture at 70 °C for 30 minutes in a water bath to inactivate myrosinase.

-

Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Collection : Transfer the supernatant to a new tube.

-

Re-extraction : Add another 1 mL of 70% MeOH to the pellet, vortex, and centrifuge again.

-

Pooling : Combine the supernatants. The resulting extract is ready for LC-MS analysis.

This method allows for the sensitive and selective quantification of this compound without the need for a desulfation step.[12]

-

Chromatographic System : A reversed-phase liquid chromatography system.

-

Column : Synergi 4 µm Fusion-RP (250 × 2 mm) or equivalent C18 column.[12]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient runs from 5% to 95% B over approximately 20-30 minutes.[11]

-

Column Temperature : 40 °C.[11]

-

Mass Spectrometer : A triple quadrupole (QqQ) or Q-Trap mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. For most glucosinolates, a characteristic transition is the precursor molecular ion [M-H]⁻ fragmenting to the sulfate ion at m/z 97 (HSO₄⁻).[13]

References

- 1. CAS 83327-21-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxy-3-indolylmethyl glucosinolate | C17H22N2O10S2 | CID 9576738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Insights into glucosinolate accumulation and metabolic pathways in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Metabolic and In-Silico Analyses Highlight Distinct Glucosinolates and Phenolics Signatures in Korean Rapeseed Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First experimental evidence suggests use of glucobrassicin as source of auxin in drought-stressed Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 9. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methoxyglucobrassicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin is an indole glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables such as broccoli, cabbage, and mustard greens.[1] These compounds and their hydrolysis products are of significant interest to the pharmaceutical and food science industries due to their potential anticarcinogenic and antioxidant properties. Accurate and reliable quantification of this compound in plant extracts and other matrices is crucial for quality control, efficacy studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of glucosinolates. This application note provides a detailed protocol for the HPLC analysis of this compound.

Principle of the Method

The analysis of this compound by HPLC typically involves a multi-step process. First, the compound is extracted from the sample matrix, commonly using a methanol-water solution. For improved chromatographic resolution and sensitivity, particularly with UV detection, a desulfation step is often employed. This enzymatic reaction, using sulfatase, removes the sulfate group from the glucosinolate molecule. The resulting desulfo-glucosinolate is then separated on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at a wavelength of approximately 229 nm.

Quantitative Data Summary

The following tables summarize quantitative data for the HPLC analysis of this compound and related compounds, compiled from various research articles.

Table 1: Chromatographic Parameters for this compound

| Parameter | Value | Source |

| Retention Time | ~18.2 min | [2][3] |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | [3] |

| Mobile Phase | Acetonitrile-water gradient | [3] |

| Detection Wavelength | 229 nm | [3] |

| Relative Response Factor (Indole Glucosinolates) | 0.25 | [2] |

Table 2: Method Validation Parameters for Glucosinolate Analysis by HPLC

| Parameter | Typical Range | Source (for similar compounds) |

| Limit of Detection (LOD) | 4 - 10 ng/mL | [4] |

| Limit of Quantification (LOQ) | 12 - 31 ng/mL | [4] |

| Linearity (R²) | > 0.999 | [4] |

| Recovery | 80 - 120% | [4] |

Experimental Protocols

Reagent and Solution Preparation

-

Extraction Solvent: 70% Methanol (MeOH) in ultrapure water.

-

Sodium Acetate Buffer (20 mM, pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water and adjust the pH to 5.5 with acetic acid.

-

Sulfatase Solution: Prepare a solution of aryl sulfatase (from Helix pomatia) in ultrapure water. The concentration should be determined based on the enzyme activity provided by the supplier.

-

Mobile Phase A: Ultrapure water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Sample Preparation (Extraction and Desulfation)

-

Homogenization: Weigh approximately 100 mg of lyophilized and finely ground plant material into a 2 mL microcentrifuge tube.

-

Extraction: Add 1 mL of 70% methanol to the sample. Vortex thoroughly and incubate in a water bath at 75°C for 10 minutes.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition a DEAE-Sephadex A-25 column by washing with 1 mL of ultrapure water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE column.

-

Wash the column with 1 mL of 20 mM sodium acetate buffer (pH 5.5).

-

-

Desulfation:

-

Add 75 µL of purified aryl sulfatase solution to the top of the SPE column bed.

-

Allow the enzyme reaction to proceed at room temperature for at least 4 hours (or overnight).

-

-

Elution: Elute the desulfo-4-Methoxyglucobrassicin from the column with 2 x 0.5 mL of ultrapure water.

-

Filtration: Filter the eluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Column Temperature: 30°C.

-

Mobile Phase:

-

A: Ultrapure water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-15 min: 5% to 40% B (linear gradient)

-

15-17 min: 40% to 95% B (linear gradient)

-

17-20 min: 95% B (isocratic)

-

20-21 min: 95% to 5% B (linear gradient)

-

21-25 min: 5% B (isocratic, for re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 229 nm.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Biosynthesis pathway of this compound.

References

- 1. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Optimized Extraction of 4-Methoxyglucobrassicin from Plant Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimized extraction of 4-methoxyglucobrassicin, a key indole glucosinolate, from various plant matrices, particularly Brassica species. These guidelines are designed to assist researchers in maximizing the yield and purity of this compound for applications in pharmacology, drug development, and scientific research.

Introduction

This compound is a naturally occurring glucosinolate found in cruciferous vegetables like broccoli, cauliflower, and cabbage.[1] Upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds with potential health benefits. The efficiency of extraction is a critical first step in the isolation and study of this compound. This document outlines optimized extraction methodologies, including conventional solvent-based methods and advanced techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

A crucial aspect of glucosinolate extraction is the immediate inactivation of the endogenous enzyme myrosinase upon tissue disruption to prevent the degradation of the target compound.[2][3] Common methods for myrosinase inactivation include the use of boiling solvents or freeze-drying the plant material prior to extraction.[4] The choice of solvent and extraction parameters such as temperature, time, and solvent-to-solid ratio significantly impacts the yield and purity of the extracted this compound.

Comparative Quantitative Data

The following tables summarize quantitative data from studies comparing different extraction methods for glucosinolates, including this compound, from Brassica species.

Table 1: Comparison of Extraction Solvents and Methods for Glucosinolate Content in Broccoli Leaves

| Extraction Method | Solvent System | Total Glucosinolate Yield (mg/g DW) | This compound Yield (µmol/g DW) | Reference |

| Conventional Hot Methanol | 70% Methanol (v/v) at 75°C | 30.3 ± 0.6 | Not specified | [4] |

| Conventional Cold Methanol | 80% Methanol (v/v) at 20°C | 34.3 ± 0.9 | Not specified | [4] |

| Microwave-Assisted Extraction (MAE) | 70% Methanol (v/v) | Not specified | ~0.3 | [5] |

DW: Dry Weight

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Total Glucosinolates from Cauliflower

| Parameter | Optimal Value | Total Glucosinolate Yield (µg SE/g DW) | Reference |

| Ethanol Concentration | 42% | 7400 | [6] |

| Temperature | 43°C | 7400 | [6] |

| Time | 30 min | 7400 | [6] |

SE: Sinigrin Equivalents; DW: Dry Weight

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound from Broccoli Leaves

This protocol is adapted from methods described for the efficient extraction of glucosinolates from Brassica vegetables.[5][7][8]

Materials:

-

Fresh or freeze-dried broccoli leaves

-

Methanol, HPLC grade

-

Deionized water

-

Microwave extraction system

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Sample Preparation:

-

For fresh tissue, immediately freeze in liquid nitrogen and grind to a fine powder to minimize enzymatic degradation.

-

For freeze-dried tissue, grind to a fine powder.

-

-

Extraction:

-

Weigh approximately 0.5 g of the powdered plant material into a microwave extraction vessel.

-

Add 10 mL of 70% aqueous methanol (v/v).

-

Secure the vessel in the microwave extractor.

-

Set the extraction parameters: 800 W power, temperature ramp to 70°C, and hold for 5 minutes.

-

-

Purification:

-

After extraction, allow the vessel to cool to room temperature.

-

Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

For higher purity, the extract can be passed through a DEAE-Sephadex A-25 anion exchange column to isolate the glucosinolates.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for glucosinolate extraction from cauliflower by-products.[6]

Materials:

-

Fresh or freeze-dried plant material (e.g., cauliflower leaves and stems)

-

Ethanol, food-grade

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Sample Preparation:

-

Prepare the plant material as described in Protocol 1.

-

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a suitable vessel.

-

Add 25 mL of 42% aqueous ethanol (v/v).

-

Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate for 30 minutes at a controlled temperature of 43°C.

-

-

Purification:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect and filter the supernatant as described in Protocol 1 for subsequent analysis.

-

Stability and Degradation of this compound

This compound, like other indole glucosinolates, is susceptible to degradation under certain conditions.

-

Thermal Stability: Studies have shown that this compound is less stable to heat compared to aliphatic glucosinolates like gluconapin.[9] Its degradation follows first-order kinetics and is significant at temperatures above 100°C.[2] Therefore, prolonged exposure to high temperatures during extraction should be minimized.

-

pH Stability: While specific data on the pH stability of this compound is limited, glucosinolates are generally more stable in slightly acidic to neutral conditions. Alkaline conditions can promote degradation. It is recommended to maintain the pH of the extraction solvent between 4 and 7.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the extraction and analysis of this compound.

Caption: Biosynthesis pathway of this compound from Tryptophan.

Caption: Enzymatic degradation of this compound by myrosinase.

References

- 1. [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | C17H22N2O10S2 | CID 6122984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Glucosinolates and Cytotoxic Activity of Collard Volatiles Obtained Using Microwave-Assisted Extraction [mdpi.com]

- 6. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in Nutrition | Microwave-Assisted Extraction of Phenolic Compounds from Broccoli (Brassica oleracea) Stems, Leaves, and Florets: Optimization, Characterization, and Comparison with Maceration Extraction [lidsen.com]

- 8. researchgate.net [researchgate.net]

- 9. agriculturejournals.cz [agriculturejournals.cz]

Application Note and Protocol: Isolation and Purification of 4-Methoxyglucobrassicin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, standardized protocol for the isolation and purification of 4-methoxyglucobrassicin, an indole glucosinolate found in Brassicaceae vegetables. The methodology covers sample preparation, extraction, purification using anion-exchange chromatography, and subsequent analysis by High-Performance Liquid Chromatography (HPLC). This protocol is designed to yield desulfo-4-methoxyglucobrassicin, which is suitable for accurate quantification.

Principle of the Method

The isolation of this compound follows a multi-step procedure common for glucosinolate analysis. The process begins with the extraction of ground plant material using a heated methanol-water mixture to simultaneously solubilize the glucosinolates and inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze them. The crude extract is then purified on an anion-exchange column, where the negatively charged glucosinolates bind. An on-column enzymatic reaction with sulfatase is performed to cleave the sulfate group, yielding the neutral desulfoglucosinolates. These are then eluted and can be analyzed and quantified by reverse-phase HPLC.

Experimental Protocol

This protocol is adapted from established methods for glucosinolate extraction and analysis.[1][2]

Materials and Reagents

-

Plant Material: Freeze-dried and finely ground plant tissue (e.g., from Brassica species).

-

Extraction Solvent: 70% (v/v) methanol in ultrapure water.

-

Column Material: Cross-linked dextran gel (e.g., DEAE-Sephadex A-25).

-

Buffers: 20 mM Sodium Acetate (NaOAc), pH 5.5.

-

Enzyme: Purified aryl sulfatase (Type H-1 from Helix pomatia).

-

Standards: Sinigrin monohydrate (for quantification reference).

-

HPLC Solvents: Acetonitrile (LC-MS grade) and ultrapure water.

-

Equipment: Centrifuge, freeze-drier, HPLC system with UV/PDA detector, vortex mixer, water bath.

Sample Preparation and Extraction

-

Weighing: Accurately weigh 50-100 mg of freeze-dried, ground plant material into a 2 mL reaction tube.

-

Myrosinase Inactivation: Add 1.0 mL of pre-heated 70% methanol (75-80°C) to the sample.[3][4] Vortex vigorously.

-

Extraction: Place the tubes in a water bath at 75°C for 20 minutes to complete the extraction.[3]

-

Centrifugation: Cool the samples to room temperature and centrifuge at 2,700 x g for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant containing the glucosinolates. The supernatant can be stored at -20°C if not used immediately.

Anion-Exchange Column Preparation

-

Slurry Preparation: Prepare a slurry of DEAE-Sephadex A-25 in ultrapure water.

-

Column Packing: Pipette the slurry into empty chromatography columns (e.g., Poly-Prep columns) to achieve a bed volume of approximately 0.5 mL.

-

Equilibration: Equilibrate the column by washing with 2 x 1 mL of ultrapure water.

Purification and On-Column Desulfation

-

Sample Loading: Load the crude glucosinolate extract (supernatant from step 2.5) onto the prepared anion-exchange column. The negatively charged sulfate group of this compound will bind to the column matrix.[2]

-

Washing:

-

Enzymatic Desulfation:

Elution and Sample Preparation

-

Elution: Elute the desulfoglucosinolates by adding 2 x 0.75 mL of ultrapure water to the column.[1] Collect the eluate.

-

Lyophilization: Freeze the collected eluate and freeze-dry to remove all water.[1]

-

Reconstitution: Reconstitute the dried sample in a precise volume of ultrapure water (e.g., 250 µL) for HPLC analysis.

Data Presentation

Quantitative data for the analysis of this compound and other glucosinolates are summarized below.

Table 1: HPLC Parameters for Desulfoglucosinolate Analysis

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Typical starting conditions: 1-5% B, ramping to 25-35% B over 20-30 min |

| Flow Rate | 0.75 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 229 nm[2] |

| Injection Volume | 20 - 50 µL |

Table 2: Retention Time and Response Factor for Quantification

Quantification is typically performed relative to a sinigrin standard curve. The concentration of individual glucosinolates is then calculated using established relative response factors (RRF).

| Compound | Abbreviation | Typical Retention Time (min) | Relative Response Factor (RRF) at 229 nm |

| Sinigrin | - | 5.5 | 1.00 |

| Glucobrassicin | GBC | 15.3 | 0.29[2] |

| This compound | 4MGB | 18.2 | 0.25 [1][2] |

| Neoglucobrassicin | NEO | 22.5 | 0.20[2] |

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation, purification, and analysis of this compound.

Caption: Workflow for this compound Isolation and Analysis.

References

Utilizing 4-Methoxyglucobrassicin Potassium Salt as a High-Purity Analytical Standard

Application Note

Introduction

4-Methoxyglucobrassicin, an indole glucosinolate predominantly found in Brassicaceae vegetables, has garnered significant interest within the scientific community due to its role as a precursor to bioactive compounds with potential health benefits.[1] Accurate quantification of this compound in plant materials, food products, and biological samples is crucial for research in nutrition, pharmacology, and drug development. The potassium salt of this compound serves as a stable, high-purity analytical standard, enabling precise and reproducible quantification.[2][3][4] This document provides detailed protocols for the use of this compound potassium salt as an analytical standard for chromatographic applications.

Chemical Properties and Storage

This compound potassium salt is a beige-colored to grey powder with the molecular formula C₁₇H₂₁KN₂O₁₀S₂ and a molecular weight of 516.58 g/mol .[4][5] For optimal stability, the standard should be stored in a dry, dark place at temperatures below -15°C.[3][5] Under these conditions, the compound remains stable for extended periods. Solutions of the standard should be freshly prepared for each analysis to ensure accuracy.

Table 1: Chemical and Physical Properties of this compound Potassium Salt

| Property | Value | Reference |

| Synonym | 4-Methoxy-3-indolylmethyl glucosinolate potassium salt | [3][5] |

| CAS Number | 83327-21-3 | [3][4] |

| Molecular Formula | C₁₇H₂₁KN₂O₁₀S₂ | [4][5] |

| Molecular Weight | 516.58 g/mol | [4][5] |

| Appearance | Beige-coloured to grey powder | [5] |

| Purity (HPLC) | ≥90% | [3][4] |

| Storage Conditions | Store at < -15°C in a dry and dark place | [3][5] |

Applications

The primary application of this compound potassium salt is as a reference material for the qualitative and quantitative analysis of plant extracts and other biological samples. It is particularly crucial for:

-